3-O-Methyl-N-acetyl-D-glucosamine

Enzymology Metabolic Research Glycoscience

Procure this specific 3-O-methyl-GlcNAc analog—not GlcNAc or other positional isomers—to ensure valid inhibition of NAGK (Ki=17 µM) and MNK (Ki=80 µM) without confounding phosphorylation. Essential for accurate glucokinase assays, glycosylation studies, and HBP research where substrate vs. inhibitor fidelity is critical.

Molecular Formula C9H17NO6
Molecular Weight 235.23 g/mol
CAS No. 94825-74-8
Cat. No. B609402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-N-acetyl-D-glucosamine
CAS94825-74-8
Synonyms3-O-Methyl-N-acetyl-D-glucosamine;  NAGKi;  NAGK-i;  NAGK i
Molecular FormulaC9H17NO6
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)OC
InChIInChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1
InChIKeySXGSBXSSPNINRW-VARJHODCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-O-Methyl-N-acetyl-D-glucosamine (CAS 94825-74-8) Procurement Guide: Baseline Identity and Core Characteristics


3-O-Methyl-N-acetyl-D-glucosamine (3-O-methyl-GlcNAc; CAS 94825-74-8) is a synthetic monosaccharide analog of the endogenous hexosamine N-acetyl-D-glucosamine (GlcNAc) . Chemically characterized as 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose, this compound bears a methyl ether substitution at the C3 hydroxyl position of the glucosamine ring . It functions primarily as a well-characterized, small-molecule inhibitor of N-acetylglucosamine kinase (NAGK, EC 2.7.1.59) and N-acetylmannosamine kinase (MNK, EC 2.7.1.60), with established Ki values determined in rat liver preparations [1].

Procurement Rationale: Why 3-O-Methyl-N-acetyl-D-glucosamine Cannot Be Substituted by Generic GlcNAc Analogs


Substitution of 3-O-methyl-N-acetyl-D-glucosamine with the native substrate N-acetyl-D-glucosamine (GlcNAc) or other O-methylated positional isomers is scientifically invalid due to fundamental differences in molecular recognition and downstream experimental outcomes. While GlcNAc acts as a substrate for NAGK and enters the hexosamine biosynthetic pathway, 3-O-methyl-GlcNAc is a competitive inhibitor that halts this pathway without being phosphorylated [1]. Furthermore, the position of the methyl group is critical: studies on glycosyltransferases demonstrate that 3-O-methyl substitution completely abrogates binding, whereas 4-O-methyl or 6-O-methyl analogs may retain substrate or alternative inhibitory activity [2]. Using an incorrect analog therefore introduces pathway perturbations (substrate vs. inhibitor) or fails to achieve the targeted blockade of NAGK-dependent phosphorylation required for accurate metabolic assays or glycosylation studies.

Product-Specific Quantitative Evidence Guide for 3-O-Methyl-N-acetyl-D-glucosamine (CAS 94825-74-8)


Competitive Inhibition of N-Acetylglucosamine Kinase (NAGK) vs. Native Substrate

3-O-Methyl-N-acetyl-D-glucosamine is a competitive inhibitor of N-acetylglucosamine kinase (NAGK) with a Ki value of 17 µM determined in rat liver in vitro, directly contrasting with the native substrate N-acetyl-D-glucosamine which has no Ki in this context and is instead phosphorylated [1]. This substitution of the 3-hydroxyl with a methoxy group converts the compound from a substrate into an inhibitor that occupies the active site without undergoing phosphorylation.

Enzymology Metabolic Research Glycoscience

Non-Competitive Inhibition of N-Acetylmannosamine Kinase (MNK) vs. Competitive Inhibition of NAGK

3-O-Methyl-N-acetyl-D-glucosamine also inhibits N-acetylmannosamine kinase (MNK), the enzyme responsible for the phosphorylation of ManNAc in sialic acid biosynthesis, with a Ki of 80 µM in rat liver in vitro, operating through a non-competitive mechanism [1]. This differs from its competitive inhibition of NAGK, indicating a distinct binding mode.

Sialic Acid Metabolism Enzyme Inhibition Drug Discovery

Cellular Efficacy: Inhibition of Glycoprotein Incorporation in Human HepG2 Cells

In a human hepatoma cell line (HepG2), treatment with 1 mM 3-O-Methyl-N-acetyl-D-glucosamine resulted in an 88% inhibition of 14C-N-acetylglucosamine incorporation and a 70% inhibition of 14C-N-acetylmannosamine incorporation into cellular glycoproteins [1]. This demonstrates the compound's capacity to effectively reduce flux through the hexosamine and sialic acid pathways in a living cell model.

Cell Biology Glycosylation Cancer Research

Selectivity Profile: Potent Inhibition of NAGK with No Effect on Glucokinase (GCK)

3-O-Methyl-N-acetyl-D-glucosamine potently inhibits glucose phosphorylation by N-acetylglucosamine kinase, but critically, glucokinase (GCK) is not at all affected by this hexosamine [1]. In enzyme assays using rat liver extracts, the addition of 3-O-methyl-GlcNAc did not alter the Km or Vmax of glucokinase, whereas in pancreatic islet extracts where NAGK activity is high, the use of this inhibitor was essential for obtaining accurate GCK kinetic parameters [1]. This establishes a high degree of target selectivity within the hexokinase family.

Diabetes Research Metabolism Assay Development

Positional Specificity of O-Methylation: 3-O-Methyl vs. 4-O-Methyl and 6-O-Methyl Analogs

Comparative studies on N-acetylglucosaminyltransferase I (GlcNAc-T I) reveal that 3-O-methylation of the acceptor substrate abolishes enzyme binding, whereas 4-O-methylation yields a substrate (Km = 2.6 mM) and 6-O-methylation produces a competitive inhibitor (Ki = 0.76 mM) [1]. While not a direct comparator for NAGK, this class-level data from a related glycosyltransferase underscores the critical influence of O-methyl position on molecular recognition. It strongly suggests that 4-O-methyl-GlcNAc or 6-O-methyl-GlcNAc analogs would exhibit different, and likely less effective, inhibition profiles against NAGK compared to the 3-O-methyl derivative.

Glycosyltransferase Carbohydrate Chemistry Inhibitor Design

High-Value Application Scenarios for 3-O-Methyl-N-acetyl-D-glucosamine Based on Differentiated Evidence


Accurate Kinetic Analysis of Glucokinase (GCK) in Tissues with High NAGK Background

Procure 3-O-Methyl-N-acetyl-D-glucosamine for enzymatic assays aimed at characterizing glucokinase activity in pancreatic islets or liver extracts. This compound's demonstrated selectivity profile—potent NAGK inhibition with no effect on GCK (Km and Vmax unchanged) [1]—is essential to eliminate confounding NAGK-mediated glucose phosphorylation. Using a non-selective inhibitor or a different O-methyl analog would yield inaccurate GCK kinetic parameters, compromising diabetes and metabolic research data.

Investigating Sialic Acid Metabolism and Glycoprotein Glycosylation in Cell Culture

Utilize 3-O-Methyl-N-acetyl-D-glucosamine in cell-based studies to dissect the contributions of the hexosamine salvage and sialic acid biosynthetic pathways to glycoprotein processing. The compound's dual inhibition of NAGK (Ki=17 µM) and MNK (Ki=80 µM) [1], combined with its proven efficacy in human HepG2 cells (88% and 70% reduction in GlcNAc and ManNAc incorporation, respectively) [1], provides a chemical tool to modulate global glycosylation. This application is critical in cancer biology, inflammation, and virology, where aberrant glycosylation is a key phenotype.

Synthesis of Defined Glycomimetics and Chemical Probes via Selective Protection Strategies

Procure this compound as a starting material or intermediate in the synthesis of more complex carbohydrate-based probes. The 3-O-methyl group serves as a stable, non-hydrolyzable protective group that directs glycosylation reactions to other hydroxyl positions. As evidenced by studies on glycosyltransferase substrate specificity, the 3-O-methyl modification significantly alters enzyme recognition [1]. This allows chemists to design building blocks with predetermined reactivity for assembling defined oligosaccharides or developing inhibitors with enhanced selectivity and stability.

Development of Novel Inhibitors Targeting the Hexosamine Biosynthetic Pathway (HBP)

Employ 3-O-Methyl-N-acetyl-D-glucosamine as a validated chemical starting point or reference standard in drug discovery campaigns aimed at modulating the HBP. Its well-characterized Ki values for NAGK (17 µM) and MNK (80 µM) [1] provide a benchmark for structure-activity relationship (SAR) studies and fragment-based screening. This compound's unique dual inhibition profile and cellular activity make it an ideal tool for target validation and for benchmarking the potency and selectivity of next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Methyl-N-acetyl-D-glucosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.